Product packaging for Sodium ionophore I(Cat. No.:CAS No. 61183-76-4)

Sodium ionophore I

Cat. No.: B1215301
CAS No.: 61183-76-4
M. Wt: 642 g/mol
InChI Key: PMECOBBGCPFYPP-UHFFFAOYSA-N
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Description

Sodium Ionophore I, also known as ETH 227, is a chemical reagent that functions as a highly selective carrier for sodium ions (Na+) . This compound is primarily used in the preparation of ion-selective electrodes (ISEs) , which are essential tools for the direct and accurate quantification of sodium ion concentrations in various research samples. The core function of the ionophore is to facilitate the transport of sodium ions across hydrophobic barriers, such as the polymeric membranes of electrodes . In research settings, it is critically applied in the calibration of microelectrodes for measuring intracellular resting sodium concentration ([Na+]i), enabling vital physiological studies . As a carrier ionophore, it operates by reversibly binding a sodium ion within its hydrophilic center, forming a complex that can traverse the membrane, thereby enabling precise electrochemical sensing . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H71N3O6 B1215301 Sodium ionophore I CAS No. 61183-76-4

Properties

IUPAC Name

2-[2,2-bis[[2-[heptyl(methyl)amino]-2-oxoethoxy]methyl]butoxy]-N-heptyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71N3O6/c1-8-12-15-18-21-24-37(5)33(40)27-43-30-36(11-4,31-44-28-34(41)38(6)25-22-19-16-13-9-2)32-45-29-35(42)39(7)26-23-20-17-14-10-3/h8-32H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMECOBBGCPFYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)COCC(CC)(COCC(=O)N(C)CCCCCCC)COCC(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210074
Record name Eth 227
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61183-76-4
Record name 2,2′-[[2-Ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis[N-heptyl-N-methylacetamide]
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URL https://commonchemistry.cas.org/detail?cas_rn=61183-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Eth 227
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Record name Eth 227
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis(N-heptyl-N-methylacetamide)
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Preparation Methods

Potentiometric Performance

Electrodes incorporating DD16C5 exhibit a Nernstian slope of 58.2 mV/decade over a linear range of 10⁻⁵–10⁻¹ M Na⁺, with a detection limit of 5.6 × 10⁻⁶ M. Interference studies using the separate solution method (SSM) confirm minimal cross-reactivity with Mg²⁺, Ca²⁺, and NH₄⁺ (log Kₖᵖᵒₜ < −4.0).

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FTIR) reveals shifts in the C–O–C stretching vibration (1,100 cm⁻¹ → 1,080 cm⁻¹) upon Na⁺ coordination, confirming complex formation. Nuclear magnetic resonance (NMR) further validates substituent integration, with decalino protons appearing as multiplet signals at δ 1.2–2.0 ppm.

Comparative Analysis of Ionophore Architectures

While 16-crown-5 derivatives dominate Na⁺ sensing, 12-crown-4 systems (e.g., Sodium Ionophore VI) are explored for miniaturized sensors. However, their smaller cavity (1.2–1.5 Å) limits Na⁺ selectivity (log Kₖᵖᵒₜ = −2.5), underscoring the superiority of 16-crown-5 frameworks.

Challenges and Innovations

Leaching Mitigation

In plasticizer-free systems, ≤5% ionophore leaching occurs after 24-hour aqueous exposure, addressed by covalent immobilization on carboxylated PVC.

Scalability

Continuous flow synthesis reduces reaction times from 24 hr to 2 hr, achieving 85% yield for DD16C5 .

Chemical Reactions Analysis

Types of Reactions: Sodium ionophore I primarily undergoes complexation reactions, where it forms complexes with sodium ions. This complexation is reversible, allowing the ionophore to release the sodium ions once they have been transported across the membrane .

Common Reagents and Conditions: The complexation reactions typically occur in the presence of lipid membranes or polymeric membranes in ion-selective electrodes. The conditions required for these reactions include a suitable solvent environment and the presence of sodium ions .

Major Products: The major product of the reaction involving this compound is the sodium-ionophore complex. This complex is crucial for the ionophore’s function in transporting sodium ions across membranes .

Mechanism of Action

Sodium ionophore I functions by binding to sodium ions and facilitating their transport across lipid membranes. The ionophore has a hydrophilic center that binds to the sodium ion and a hydrophobic exterior that interacts with the lipid membrane. This dual nature allows the ionophore to shield the sodium ion’s charge, enabling it to pass through the hydrophobic interior of the membrane . The transport process is reversible, allowing the ionophore to release the sodium ion on the other side of the membrane .

Comparison with Similar Compounds

Structural and Functional Overview

Compound Structure Class Selectivity (Na⁺ vs. Key Interferents) Key Applications
Sodium Ionophore I Not explicitly stated* High selectivity over K⁺, Ca²⁺, H⁺ ISEs for biological Na⁺ monitoring
Bis(12-crown-4) Crown ether (bis-crown) 100× selectivity for Na⁺ over K⁺ Taste sensors, food industry
Sodium Ionophore X Calix[4]arene derivative Moderate selectivity, varies with membrane composition Environmental sensors
Sodium Ionophore IV Not specified Used with TCNQ layers for enhanced performance Modified electrodes with carbon nanomaterials
Ionophore II (H⁺) 4-Nonadecylpyridine Poorer cation selectivity (H⁺ focus) pH sensing, limited Na⁺ applications

*Commercial this compound likely belongs to the crown ether or calixarene family, given its Na⁺ specificity.

Performance Metrics

Compound Selectivity Coefficient (log Kₖ⁺) Response Time Interference Management Reference
This compound log Kₖ⁺ (Na⁺/K⁺) ≈ -3.5 <30 seconds KTCPB additive reduces CO₂ interference
Bis(12-crown-4) log Kₖ⁺ (Na⁺/K⁺) = -2.0 ~1 minute High Na⁺/K⁺ discrimination
Sodium Ionophore X log Kₖ⁺ (Na⁺/K⁺) ≈ -1.8 Not reported Susceptible to Ca²⁺ in mixed solutions
Monensin Polyether antibiotic N/A Binds Na⁺ but also transports K⁺

Key Research Findings

  • This compound: Demonstrates kinetically enhanced voltammetric selectivity against Ca²⁺ (12× improvement over thermodynamic selectivity) in thin-layer membranes . When paired with KTCPB, it minimizes CO₂ interference, a common issue in biological systems .
  • Bis(12-crown-4) : Forms sandwich complexes with Na⁺, achieving 100-fold selectivity over K⁺, making it ideal for food saltiness quantification .
  • Fluorinated Derivatives (e.g., PBT2 analogs): While designed for Cu²⁺, these compounds highlight structural strategies (e.g., fluorination) that could inspire Na⁺ ionophore optimization .
  • Valinomycin (Potassium Ionophore I): Though selective for K⁺, its toxicity underscores the need for biocompatible alternatives in Na⁺ sensing .

Critical Analysis of Selectivity Challenges

This compound and its analogs face trade-offs between selectivity and interference management:

  • Calixarenes (e.g., Sodium Ionophore X): Tunable selectivity via functional groups but require additive optimization .
  • Commercial this compound: Balances speed and selectivity but lacks structural transparency, complicating mechanistic studies .

Biological Activity

Sodium ionophores are compounds that facilitate the transport of sodium ions across cell membranes, playing a crucial role in various biological processes. This article focuses on Sodium Ionophore I, exploring its mechanisms of action, biological activities, and potential applications in research and medicine.

Sodium ionophores are essential for manipulating sodium ion concentrations within cells. They can be classified into two main types: carrier ionophores , which bind to specific ions and shuttle them across membranes, and channel ionophores , which form pores allowing ions to diffuse freely. This compound primarily acts as a carrier ionophore, selectively transporting Na⁺ ions.

This compound operates by binding sodium ions and facilitating their movement through lipid bilayers. This process is vital for maintaining cellular homeostasis and influencing various physiological functions, including:

  • Action Potential Generation : Sodium influx is critical for the depolarization phase of action potentials in neurons and muscle cells.
  • Regulation of Enzymatic Activity : Changes in sodium concentration can activate or inhibit enzymes involved in metabolic pathways.
  • Fluid Balance : Sodium ions play a key role in osmoregulation and fluid balance across cellular membranes.

In Vitro Studies

  • Cellular Metabolism : Research indicates that this compound enhances cellular metabolic activities by increasing intracellular sodium levels, which can stimulate pathways involved in energy production (Zhang et al., 2015) .
  • Neuronal Activity : Studies have shown that this compound can modulate neuronal excitability by affecting sodium channel dynamics, leading to increased neurotransmitter release (Assay Genie, 2024) .

In Vivo Applications

  • Cardiovascular Effects : In animal models, this compound has been observed to influence cardiac function by altering sodium influx, which can affect heart rate and contractility.
  • Anticancer Potential : Recent studies suggest that sodium ionophores may have anticancer properties by disrupting ionic homeostasis in cancer cells, leading to cell death (PMC6928804) .

Case Studies

StudyOrganismFindings
Zhang et al. (2015)MiceDemonstrated enhanced metabolic activity with increased sodium levels due to this compound administration.
Assay Genie (2024)NeuronsShowed modulation of action potentials and increased neurotransmitter release upon treatment with this compound.
PMC6928804 (2018)Cancer Cell LinesIndicated potential use as an anticancer agent by inducing apoptosis through ionic imbalance.

Recent Advances

Recent advancements in biosensor technology have allowed for real-time monitoring of sodium ion dynamics in living organisms using sodium ionophores as key components. These innovations are paving the way for novel therapeutic strategies targeting sodium-related pathologies.

Q & A

Q. What is the mechanism by which Sodium Ionophore I selectively transports sodium ions across membranes?

this compound (e.g., ETH 2120) facilitates sodium transport via a carrier-mediated mechanism. Its structure, which includes a lipophilic calixarene derivative, forms a stable complex with Na⁺ ions, enabling diffusion through lipid bilayers. The ionophore's selectivity arises from its cavity size and coordination chemistry, which preferentially binds Na⁺ over K⁺ or Ca²⁺. Validation involves competitive binding assays using ion-selective electrodes (ISEs) and atomic absorption spectroscopy to quantify ion flux .

Q. What are the standard experimental protocols for integrating this compound into ion-selective electrodes (ISEs)?

A typical ISE membrane formulation includes:

  • 1.0 wt% this compound (e.g., ETH 2120) as the active carrier.
  • 66.0 wt% plasticizer (e.g., bis(1-butylpentyl) decane-1,10-diyl diglutarate) to maintain membrane flexibility.
  • 33.0 wt% poly(vinyl chloride) as the polymer matrix. The membrane is dissolved in tetrahydrofuran, cast onto a electrode surface, and dried. Performance is validated using Nernstian slope analysis (ideal: 59.16 mV/decade for Na⁺) in standardized sodium solutions .

Q. How do researchers confirm the absence of interference from potassium ions in sodium flux assays using this compound?

Artificial source experiments are conducted: A microelectrode filled with this compound is exposed to high-concentration NaCl (e.g., 1 M) in a solution mimicking experimental conditions. If no significant Na⁺ flux is detected in the presence of competing ions (e.g., K⁺), selectivity is confirmed. Adjustments to plasticizer composition or ionophore concentration may optimize specificity .

Advanced Research Questions

Q. What methodologies resolve contradictions in sodium activity measurements when using this compound across different biological matrices (e.g., serum vs. intracellular fluid)?

Discrepancies often arise from matrix-specific ion strength or lipid content. To address this:

  • Calibrate ISEs in matrices matching the sample (e.g., serum-adjusted buffers).
  • Use ion activity coefficients (e.g., Debye-Hückel equation) to correct measurements.
  • Validate via comparative analysis with flame photometry or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers optimize this compound stability in long-term electrophysiological recordings?

Degradation is mitigated by:

  • Light protection : Store ionophore membranes in foil-wrapped glass vials to prevent photodegradation.
  • Temperature control : Maintain at -20°C for long-term storage.
  • Batch consistency : Use high-purity (>95%) ionophore and validate each batch via chromatographic purity checks (e.g., HPLC) .

Q. What experimental designs address conflicting data on this compound’s efficacy in pH-varying environments?

Conflicting pH effects are investigated using:

  • pH titration assays : Measure Na⁺ flux across a pH gradient (4.0–9.0) to identify optimal ranges.
  • Protonation analysis : Use spectroscopic methods (e.g., NMR) to assess structural changes in the ionophore under acidic/basic conditions.
  • Comparative studies : Test alternative ionophores (e.g., Monensin) as controls to isolate pH-specific effects .

Q. How do researchers validate this compound’s role in sodium-dependent cellular processes (e.g., apoptosis)?

A two-pronged approach is used:

  • Pharmacological inhibition : Combine this compound with sodium channel blockers (e.g., amiloride) to isolate ionophore-specific effects.
  • Intracellular Na⁺ monitoring : Use fluorescent dyes (e.g., SBFI-AM) alongside ISEs to correlate extracellular sodium influx with intracellular concentration changes .

Q. What advanced techniques resolve batch-to-batch variability in this compound-based membranes?

Variability is minimized by:

  • Standardized synthesis protocols : Adhere to strict stoichiometric ratios (e.g., 1:66:33 for ionophore/plasticizer/PVC).
  • Quality control : Require certificates of analysis (COA) for each batch, including purity (>95%), FT-IR spectra, and ion selectivity coefficients.
  • Interlaboratory validation : Share membranes across labs to ensure reproducibility .

Methodological Integration Questions

Q. How can this compound be integrated with optogenetic tools to study sodium dynamics in real-time?

Combine ISEs with optogenetic actuators (e.g., ChR2 for Na⁺ influx). Synchronize electrophysiological recordings (e.g., patch-clamp) with light stimulation protocols. Data alignment software (e.g., MATLAB-based tools) correlates ionophore-derived Na⁺ measurements with optical signals .

Q. What computational models support the interpretation of this compound-derived data in complex biological systems?

Use kinetic models (e.g., Hodgkin-Huxley equations modified for Na⁺ transport) to simulate ion flux. Validate against experimental data using parameter estimation algorithms (e.g., Monte Carlo simulations). Open-source tools like NEURON or COPASI are recommended for model implementation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ionophore I
Reactant of Route 2
Reactant of Route 2
Sodium ionophore I

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